molecular formula C20H19FN6O B11039344 1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-(4-fluorophenyl)urea

1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-(4-fluorophenyl)urea

Cat. No.: B11039344
M. Wt: 378.4 g/mol
InChI Key: MYSZUMWUMZYTTN-UHFFFAOYSA-N
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Description

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrimidine ring and a fluorophenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with an appropriate phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-(4-fluorophenyl)urea can be compared with similar compounds such as:

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-(4-fluorophenyl)urea

InChI

InChI=1S/C20H19FN6O/c1-13-12-14(2)23-18(22-13)26-19(24-16-6-4-3-5-7-16)27-20(28)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3,(H3,22,23,24,25,26,27,28)

InChI Key

MYSZUMWUMZYTTN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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